

An In-depth Technical Guide to the Molecular Structure of n-Dodecylammonium Thiocyanate

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Compound of Interest

Compound Name: *Dodecan-1-amine;thiocyanic acid*

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Abstract

This technical guide provides a comprehensive overview of the molecular structure of n-dodecylammonium thiocyanate. While crystallographic data for this specific salt is not readily available in the public domain, this document extrapolates its structural and physicochemical properties based on known data for analogous long-chain alkylammonium salts and the constituent ions: the n-dodecylammonium cation and the thiocyanate anion. This guide includes a detailed description of the likely molecular arrangement, including ionic bonding and hydrogen bonding interactions. Furthermore, it presents tabulated physicochemical data, proposed experimental protocols for its synthesis and characterization, and visual representations of its structure and a general synthesis workflow.

Introduction

n-Dodecylammonium thiocyanate is an ionic compound formed from the protonation of dodecylamine by thiocyanic acid. It belongs to the class of alkylammonium salts, which are of significant interest in various fields, including materials science and pharmacology, due to their amphiphilic nature and ability to form self-assembled structures. The thiocyanate anion is a versatile linear anion known for its coordination chemistry and as a pseudohalide. Understanding the molecular structure of n-dodecylammonium thiocyanate is crucial for predicting its behavior in different environments and for its potential applications.

It is important to distinguish n-dodecylammonium thiocyanate, an ammonium salt with the chemical formula $C_{13}H_{28}N_2S$, from dodecyl thiocyanate ($C_{13}H_{25}NS$), which is an ester of thiocyanic acid. This guide focuses exclusively on the ammonium salt.

Molecular Structure

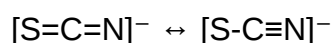
The molecular structure of n-dodecylammonium thiocyanate is characterized by the ionic bond between the positively charged n-dodecylammonium cation ($[CH_3(CH_2)_{11}NH_3]^+$) and the negatively charged thiocyanate anion ($[SCN]^-$).

The n-Dodecylammonium Cation

The cation consists of a long, flexible dodecyl (C_{12}) alkyl chain and an ammonium head group ($-NH_3^+$). The alkyl chain is hydrophobic, while the ammonium group is hydrophilic, imparting amphiphilic properties to the molecule. The carbon atoms in the alkyl chain are sp^3 hybridized, leading to a zigzag conformation in the solid state to minimize steric hindrance.

The Thiocyanate Anion

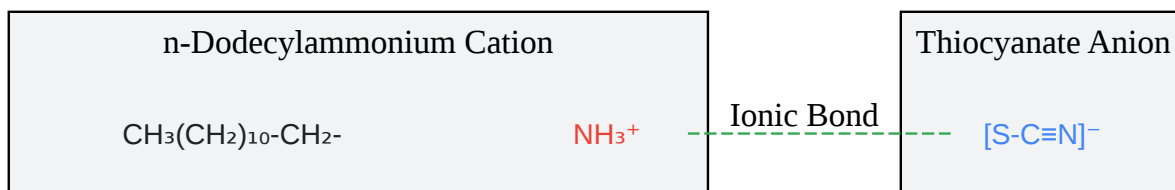
The thiocyanate anion is a linear, ambidentate ligand with the molecular formula $[SCN]^-$. It possesses two primary resonance structures:



The negative charge is distributed between the sulfur and nitrogen atoms. In the context of an ammonium salt, the anion exists as a discrete entity.

Ionic and Hydrogen Bonding

The primary interaction in n-dodecylammonium thiocyanate is the electrostatic attraction between the ammonium cation and the thiocyanate anion. In the solid state, it is highly probable that the ammonium group forms hydrogen bonds with the nitrogen and/or sulfur atoms of the thiocyanate anion. Based on studies of similar alkylammonium halides and the crystal structure of cyclohexylammonium thiocyanate, a network of $N-H\cdots N$ and $N-H\cdots S$ hydrogen bonds is expected to play a significant role in the crystal packing.^[1] The long alkyl chains are likely to pack in an ordered, interdigitated fashion, driven by van der Waals forces.



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Figure 1: Ionic association in n-dodecylammonium thiocyanate.

Physicochemical Properties

Quantitative data for n-dodecylammonium thiocyanate is summarized below. It should be noted that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Property	Value	Reference
Chemical Formula	$\text{C}_{13}\text{H}_{28}\text{N}_2\text{S}$	[2]
Molecular Weight	244.44 g/mol	[2]
CAS Number	22031-31-8	[2]
Appearance	White powder	[2]
Boiling Point	258.6 °C	[2]
Flash Point	100.4 °C	[2]
Vapor Pressure	0.0136 mmHg at 25°C	[2]

Experimental Protocols

Detailed experimental data for the synthesis and analysis of n-dodecylammonium thiocyanate is scarce in the literature. Therefore, the following protocols are proposed based on standard organic chemistry techniques and procedures reported for analogous compounds.

Synthesis of n-Dodecylammonium Thiocyanate

A plausible and straightforward method for the synthesis of n-dodecylammonium thiocyanate is a salt metathesis reaction, adapted from the synthesis of cyclohexylammonium thiocyanate.^[1]

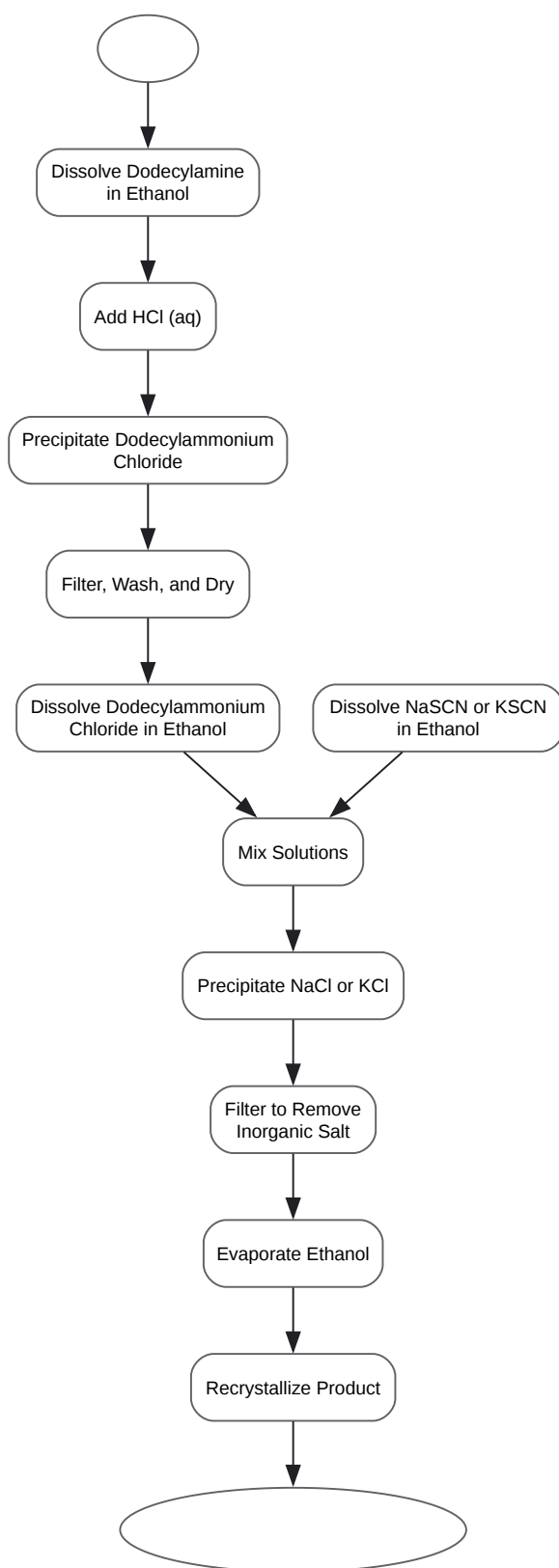
Materials:

- Dodecylamine ($C_{12}H_{25}NH_2$)
- Hydrochloric acid (HCl)
- Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
- Ethanol (absolute)

Procedure:

- Preparation of Dodecylammonium Chloride:
 - Dissolve dodecylamine in a suitable solvent such as diethyl ether or ethanol.
 - Slowly add an equimolar amount of concentrated hydrochloric acid dropwise with stirring.
 - The dodecylammonium chloride will precipitate. Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
- Salt Metathesis:
 - Dissolve the synthesized dodecylammonium chloride in absolute ethanol with gentle heating.
 - In a separate flask, dissolve an equimolar amount of sodium thiocyanate or potassium thiocyanate in absolute ethanol.
 - Add the thiocyanate solution to the dodecylammonium chloride solution with continuous stirring.
 - A white precipitate of sodium chloride or potassium chloride will form.

- Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
- Remove the inorganic salt precipitate by filtration.
- The filtrate contains the desired n-dodecylammonium thiocyanate.
- Evaporate the ethanol under reduced pressure to obtain the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure n-dodecylammonium thiocyanate.



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Figure 2: Proposed synthesis workflow for n-dodecylammonium thiocyanate.

Spectroscopic Characterization

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum of n-dodecylammonium thiocyanate is expected to show characteristic absorption bands for the alkyl chain, the ammonium group, and the thiocyanate anion.

- -NH_3^+ stretching: A broad band in the region of $3000\text{-}3300\text{ cm}^{-1}$.
- C-H stretching (alkyl): Sharp peaks between 2850 and 2960 cm^{-1} .
- -NH_3^+ bending: A medium to strong band around $1500\text{-}1600\text{ cm}^{-1}$.
- C-H bending (alkyl): Bands around 1470 cm^{-1} and 1380 cm^{-1} .
- $\text{C}\equiv\text{N}$ stretching (thiocyanate): A strong, sharp absorption band is expected around $2050\text{-}2070\text{ cm}^{-1}$. The exact position can give an indication of the bonding environment.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - A broad singlet corresponding to the -NH_3^+ protons, the chemical shift of which will be concentration and solvent dependent.
 - A triplet around $0.8\text{-}0.9\text{ ppm}$ for the terminal methyl (-CH_3) group.
 - A broad multiplet between $1.2\text{-}1.6\text{ ppm}$ for the methylene ($\text{-CH}_2\text{-}$) protons of the alkyl chain.
 - A multiplet at a slightly downfield position corresponding to the methylene group adjacent to the ammonium group ($\text{-CH}_2\text{-NH}_3^+$).
- ^{13}C NMR:
 - A peak for the terminal methyl carbon around 14 ppm .
 - A series of peaks for the methylene carbons between 22 and 32 ppm .

- A peak for the methylene carbon adjacent to the ammonium group, shifted downfield to around 40 ppm.
- A peak for the thiocyanate carbon, expected to be in the range of 110-135 ppm.

Signaling Pathways and Biological Interactions

Currently, there is no specific information in the scientific literature detailing signaling pathways or biological interactions directly involving n-dodecylammonium thiocyanate. However, long-chain alkylammonium compounds, in general, are known to interact with cell membranes due to their amphiphilic nature, and some exhibit antimicrobial properties. The thiocyanate ion is a known metabolite and can be involved in various biological processes, including the detoxification of cyanide. Further research is required to elucidate any specific biological roles of n-dodecylammonium thiocyanate.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of n-dodecylammonium thiocyanate based on established chemical principles and data from analogous compounds. The structure is defined by the ionic interaction between the n-dodecylammonium cation and the thiocyanate anion, with significant contributions from hydrogen bonding and van der Waals forces. While experimental data for this specific compound is limited, the proposed synthetic and analytical methods provide a solid foundation for further research. The unique combination of a long hydrophobic tail and a hydrophilic head group containing a versatile thiocyanate anion suggests that n-dodecylammonium thiocyanate may have interesting properties and potential applications in various scientific and industrial fields. Further crystallographic and spectroscopic studies are warranted to fully elucidate its molecular structure and properties.

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